ethyl N-[4-[4-(ethoxycarbonylamino)phenyl]sulfonylphenyl]carbamate
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Overview
Description
Ethyl N-[4-[4-(ethoxycarbonylamino)phenyl]sulfonylphenyl]carbamate is a complex organic compound with the molecular formula C18H20N2O6S and a molecular weight of 392.43 g/mol This compound is known for its unique structural features, which include a carbamate group, a sulfonyl group, and an ethoxycarbonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[4-[4-(ethoxycarbonylamino)phenyl]sulfonylphenyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-aminobenzenesulfonyl chloride with ethyl carbamate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, forming the desired carbamate product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like toluene or dichloromethane and catalysts to accelerate the reaction. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[4-[4-(ethoxycarbonylamino)phenyl]sulfonylphenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ethoxycarbonylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can react with the ethoxycarbonylamino group under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl N-[4-[4-(ethoxycarbonylamino)phenyl]sulfonylphenyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl N-[4-[4-(ethoxycarbonylamino)phenyl]sulfonylphenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The sulfonyl group may also interact with proteins and other biomolecules, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-[4-(aminosulfonyl)phenyl]carbamate
- Ethyl N-[4-(ethoxycarbonylamino)phenyl]carbamate
- Ethyl N-[4-(sulfonylphenyl)carbamate]
Uniqueness
Ethyl N-[4-[4-(ethoxycarbonylamino)phenyl]sulfonylphenyl]carbamate is unique due to the presence of both the sulfonyl and ethoxycarbonylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications .
Properties
CAS No. |
24731-94-0 |
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Molecular Formula |
C18H20N2O6S |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
ethyl N-[4-[4-(ethoxycarbonylamino)phenyl]sulfonylphenyl]carbamate |
InChI |
InChI=1S/C18H20N2O6S/c1-3-25-17(21)19-13-5-9-15(10-6-13)27(23,24)16-11-7-14(8-12-16)20-18(22)26-4-2/h5-12H,3-4H2,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
XPGVDCZHMCFPOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)OCC |
Origin of Product |
United States |
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